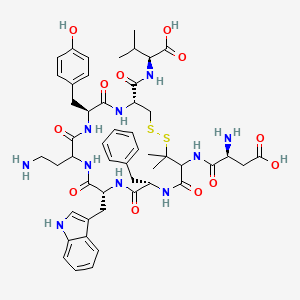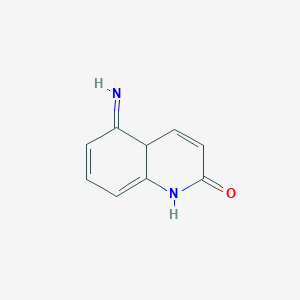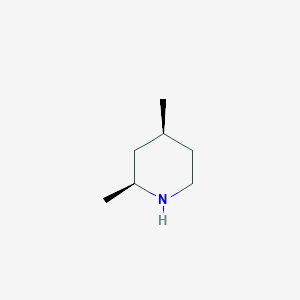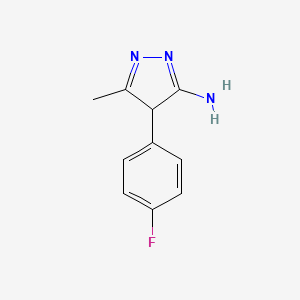
Neurodye GH4-64
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neurodye GH4-64 is a fluorescent styryl dye known for its ability to bind to cell nuclei of eukaryotic cells. It is widely used in various scientific research applications due to its unique properties, including its high fluorescence intensity and stability. The compound is also known by its chemical name, N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neurodye GH4-64 involves multiple steps, starting with the preparation of the styryl dye core. The reaction typically involves the condensation of a pyridinium salt with an aldehyde derivative under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified using column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the standards required for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Neurodye GH4-64 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered fluorescence properties.
Reduction: Reduced forms of the dye with potential changes in fluorescence intensity.
Substitution: Substituted derivatives with modified chemical and physical properties.
Scientific Research Applications
Neurodye GH4-64 is extensively used in various fields of scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and chemical reactions.
Biology: Employed in cell imaging and tracking studies due to its ability to bind to cell nuclei.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and devices for environmental monitoring and quality control.
Mechanism of Action
The mechanism of action of Neurodye GH4-64 involves its binding to the cell nuclei of eukaryotic cells. The dye interacts with nucleic acids, leading to an increase in fluorescence intensity. The molecular targets include DNA and RNA, and the binding occurs through electrostatic interactions and intercalation. The pathways involved in the dye’s action include the excitation of electrons upon exposure to light, resulting in fluorescence emission.
Comparison with Similar Compounds
Neurodye GH4-64 is compared with other similar fluorescent dyes, such as:
FM4-64: Another styryl dye with similar fluorescence properties but different binding characteristics.
DAPI: A fluorescent stain that binds strongly to DNA, used primarily in cell imaging.
Hoechst 33342: A bisbenzimide dye that binds to the minor groove of DNA, used in fluorescence microscopy.
Uniqueness
This compound stands out due to its high fluorescence intensity, stability, and specificity for cell nuclei. Its unique chemical structure allows for versatile applications in various research fields, making it a valuable tool for scientists.
Properties
Molecular Formula |
C30H45Br2N3 |
|---|---|
Molecular Weight |
607.5 g/mol |
IUPAC Name |
3-[4-[(1Z,3E,5Z)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide |
InChI |
InChI=1S/C30H45N3.2BrH/c1-6-32(7-2)30-20-18-28(19-21-30)16-13-11-12-14-17-29-22-25-31(26-23-29)24-15-27-33(8-3,9-4)10-5;;/h11-14,16-23,25-26H,6-10,15,24,27H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
AFVSZGYRRUMOFH-UHFFFAOYSA-L |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\C=C\C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12353458.png)



![N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide,monohydrochloride](/img/structure/B12353494.png)
![(16Z)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),5,8(26),9,11,16,21(25),22-octaene](/img/structure/B12353509.png)





![Benzene, ethyl[(trimethoxysilyl)ethyl]-](/img/structure/B12353557.png)

